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Introduction
The selective hydrogenation of alkynes is a cornerstone transformation in organic synthesis,

providing access to valuable alkenes and alkanes that are prevalent in pharmaceuticals,

natural products, and advanced materials. Transition metal catalysis, particularly with

ruthenium-based catalysts, offers a versatile and efficient platform for achieving high levels of

chemo- and stereoselectivity in these reactions. While Ruthenium(III) chloride (RuCl₃) is an

inexpensive and readily available ruthenium source, its direct application as a catalyst for

alkyne hydrogenation has been shown to be challenging, often exhibiting low reactivity.

However, its role as a precursor to more active ruthenium catalytic species is a viable strategy.

This document provides an overview of the application of ruthenium catalysts in alkyne

hydrogenation, with a focus on practical protocols and comparative data for various ruthenium

systems.

Catalytic Activity of Ruthenium(III) Chloride
Direct use of Ruthenium(III) chloride as a catalyst for the hydrogenation of alkynes has been

investigated, with studies indicating low catalytic efficacy. In a screening of various ruthenium

catalysts for the transfer hydrogenation of diphenylacetylene, RuCl₃ demonstrated "very low"

reactivity[1]. Similarly, in another study focusing on transfer hydrogenation, RuCl₃ as a potential

catalyst precursor resulted in "almost zero conversion"[2]. These findings suggest that RuCl₃, in

its simple hydrated or anhydrous form, is not an efficient catalyst for alkyne hydrogenation
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under typical conditions. Its limited solubility and the stability of the Ru(III) oxidation state likely

contribute to its low activity.

However, RuCl₃ can serve as a precursor for the in-situ generation of more active ruthenium

catalysts. The addition of ligands, such as phosphines, can lead to the formation of catalytically

active Ru(II) or Ru(0) species. For example, the combination of RuCl₃ and triphenylphosphine

(PPh₃) has been reported as an efficient system for the catalytic hydrogenation of other

functional groups, indicating the potential for activation of RuCl₃ through ligand addition[3].

High-Performance Ruthenium Catalysts for Alkyne
Hydrogenation
Given the low intrinsic activity of RuCl₃, research has largely focused on well-defined ruthenium

complexes that exhibit superior performance. These catalysts offer advantages in terms of

activity, selectivity, and functional group tolerance. Common classes of active ruthenium

catalysts include:

Ruthenium Carbonyls: Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) is an effective catalyst for

the transfer hydrogenation of alkynes, often yielding E-alkenes with high selectivity when

alcohols are used as the hydrogen source[1].

Ruthenium(II) Arene Complexes: Dimeric complexes such as [RuCl₂(p-cymene)]₂ are

versatile precursors for a range of catalytic transformations, including the complete reduction

of alkynes to alkanes via transfer hydrogenation[4].

Ruthenium(II) Phosphine Complexes: Complexes like RuCl₂(PPh₃)₃ and RuHCl(CO)(PPh₃)₃

are well-established catalysts for various hydrogenation reactions, including the selective

hydrogenation of alkynes[5][6].

The choice of catalyst, solvent, hydrogen source (H₂ gas or a transfer agent), and reaction

conditions dictates the outcome of the hydrogenation, allowing for selective access to cis-

alkenes, trans-alkenes, or alkanes.
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Table 1: Transfer Hydrogenation of Diphenylacetylene to
Stilbene using Various Ruthenium Catalysts

Entry
Catal
yst

Hydro
gen
Dono
r

Base
Temp.
(°C)

Time
(h)

Conv
ersio
n (%)

Yield
(%)
(Prod
uct)

Selec
tivity
(E:Z)

Ref.

1
Ru₃(C

O)₁₂

Benzyl

alcoho

l

tBuOK 100 24 >99

93 (E-

Stilben

e)

>99:1 [1]

2

RuCl₂(

DMSO

)₄

Isopro

pyl

alcoho

l

tBuOK 100 24 91

91

(Stilbe

ne)

6:1 [1]

3 RuCl₃

Isopro

pyl

alcoho

l

tBuOK 100 24 Low - - [1]

4
RuCl₂(

PPh₃)₃

Dioxan

e/Bu₃

N

- 100 15 >99

87

(trans-

Stilben

e)

>98:2 [6]

Table 2: Hydrogenation of Various Alkynes using
RuHCl(CO)(PPh₃)₃ with H₂ Gas
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Entry
Substr
ate

Cataly
st
Loadin
g
(mol%)

H₂
Pressu
re

Temp.
(°C)

Time
(h)

Yield
(%)
(Produ
ct)

Selecti
vity

Ref.

1

Diphen

ylacetyl

ene

2.5 ex situ 45 18

99

(trans-

Stilbene

)

trans-

selectiv

e

[5]

2

1-

phenyl-

1-

propyne

2.5 ex situ 45 18

95

(trans-

1-

phenyl-

1-

propen

e)

trans-

selectiv

e

[5]

3
4-

octyne
2.5 ex situ 45 18

92

(trans-

4-

octene)

trans-

selectiv

e

[5]

Table 3: Full Hydrogenation of Internal Alkynes to
Alkanes via Transfer Hydrogenation
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Entry
Substra
te

Catalyst
System

Hydrog
en
Source

Temp.
(°C)

Time (h)
Yield
(%)

Ref.

1
Diphenyl

acetylene

[RuCl₂(p-

cymene)]

₂ / (S)-

DTBM-

SEGPHO

S

pFA /

H₂O
80 16 99 [4]

2
1-phenyl-

1-hexyne

[RuCl₂(p-

cymene)]

₂ / (S)-

DTBM-

SEGPHO

S

pFA /

H₂O
80 16 95 [4]

3 4-decyne

[RuCl₂(p-

cymene)]

₂ / (S)-

DTBM-

SEGPHO

S

pFA /

H₂O
80 16 85 [4]

Experimental Protocols
Protocol 1: E-Selective Semihydrogenation of
Diphenylacetylene via Transfer Hydrogenation
This protocol is adapted from a procedure utilizing Ru₃(CO)₁₂ for the E-selective

semihydrogenation of diaryl alkynes using an alcohol as the hydrogen source[1].

Materials:

Diphenylacetylene

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
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Potassium tert-butoxide (tBuOK)

Anhydrous toluene

Benzyl alcohol

Argon gas

Oven-dried microwave reaction vial (5 mL) with a magnetic stir bar

Procedure:

To the oven-dried microwave reaction vial, add diphenylacetylene (0.2 mmol, 35.6 mg),

Ru₃(CO)₁₂ (0.0013 mmol, 0.85 mg, 2 mol% Ru), and tBuOK (0.04 mmol, 4.5 mg).

Seal the vial and connect it to a Schlenk line.

Evacuate the vial and backfill with argon. Repeat this cycle three times.

Using a syringe, add anhydrous toluene (1.0 mL) and benzyl alcohol (0.4 mmol, 41.5 µL) to

the vial.

Place the sealed vial in a preheated heating block at 100 °C.

Stir the reaction mixture for 24 hours.

After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or ¹H

NMR to determine conversion and selectivity.

For purification, the solvent can be removed under reduced pressure, and the residue

purified by column chromatography on silica gel.

Protocol 2: trans-Selective Hydrogenation of an Internal
Alkyne with H₂ Gas
This protocol describes the trans-selective hydrogenation of an internal alkyne using a

commercially available ruthenium hydride complex and ex situ generated hydrogen gas[5].
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Materials:

Internal alkyne (e.g., diphenylacetylene)

RuHCl(CO)(PPh₃)₃

Anhydrous THF

Zinc powder

6 M Hydrochloric acid

Two-chamber reactor or similar setup for ex situ gas generation

Argon gas

Procedure:

In one chamber of the reactor, place the internal alkyne (0.2 mmol) and RuHCl(CO)(PPh₃)₃

(0.005 mmol, 4.8 mg, 2.5 mol%).

Evacuate and backfill the chamber with argon three times.

Add anhydrous THF (1.0 mL) via syringe.

In the second chamber, add zinc powder (2.1 mmol, 137 mg).

Carefully add 6 M HCl (1.0 mL) to the chamber containing zinc to generate hydrogen gas.

Stir the reaction mixture in the first chamber at 45 °C for 18 hours.

Upon completion, cool the reaction to room temperature and carefully vent the excess

hydrogen pressure.

The reaction mixture can be filtered through a short pad of silica gel, and the solvent

removed under reduced pressure to yield the product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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